N-Methyl-2-(4-(heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate
Description
Properties
CAS No. |
129658-31-7 |
|---|---|
Molecular Formula |
C22H35NO6S |
Molecular Weight |
441.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-(4-heptylsulfanyl-2,5-dimethoxyphenyl)-N-methylethanamine |
InChI |
InChI=1S/C18H31NO2S.C4H4O4/c1-5-6-7-8-9-12-22-18-14-16(20-3)15(10-11-19-2)13-17(18)21-4;5-3(6)1-2-4(7)8/h13-14,19H,5-12H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
IGGYDCCELBGULX-WLHGVMLRSA-N |
Isomeric SMILES |
CCCCCCCSC1=C(C=C(C(=C1)OC)CCNC)OC.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCCCCCCSC1=C(C=C(C(=C1)OC)CCNC)OC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthesis Overview
The synthesis of N-Methyl-2-(4-(heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate typically involves multi-step organic reactions starting from commercially available precursors. Key stages include:
- Core Phenyl Ring Assembly : Introduction of the 2,5-dimethoxy and 4-heptylthio substituents.
- Ethylamine Chain Integration : Formation of the N-methyl ethylamine side chain via reductive amination or alkylation.
- Salt Formation : Conversion of the free base to the maleate salt to enhance stability and solubility.
Critical Reaction Steps
While specific reagents and conditions are undisclosed, the synthesis aligns with established methods for phenethylamine derivatives:
| Step | Purpose | Potential Reagents/Conditions |
|---|---|---|
| Thioether Formation | Introduce heptylthio group at the 4-position of the phenyl ring. | Heptyl mercaptan, halogenated precursor, base (e.g., K₂CO₃). |
| Amination | Attach ethylamine chain and methylate the amine group. | Ethylamine derivatives, methylating agents (e.g., methyl iodide). |
| Salt Formation | Improve physicochemical properties. | Maleic acid, solvent (e.g., ethanol). |
Molecular Properties
The compound’s molecular characteristics inform synthesis optimization and analytical validation:
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₃₅NO₆S (maleate salt) |
| Molecular Weight | 441.6 g/mol |
| SMILES | CCCCCCCSC1=C(C=C(C(=C1)OC)CCNC)OC.C(=CC(=O)O)C(=O)O |
| InChIKey | IGGYDCCELBGULX-WLHGVMLRSA-N (parent compound) |
| Predicted CCS | 180.9 Ų ([M+H]⁺ adduct) |
Analytical Validation
Collision cross-section (CCS) data enable precise mass spectrometry-based identification:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 326.21483 | 180.9 |
| [M+Na]⁺ | 348.19677 | 191.2 |
| [M-H]⁻ | 324.20027 | 183.5 |
These values facilitate structural confirmation in metabolomics and pharmacokinetic studies.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(4-(heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or heptylthio groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amines.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
Neuropharmacology
N-Methyl-2-(4-(heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate has been investigated for its interactions with biological macromolecules, particularly proteins and enzymes involved in neurotransmission pathways.
- Modulation of Neurotransmission : Research indicates that this compound may influence neurotransmitter systems, potentially impacting mood and stress-related disorders. Studies have shown that it can modulate various signaling pathways critical for neuronal communication .
Synthetic Organic Chemistry
The synthesis of this compound involves several methods tailored to achieve desired yields and purity levels. Key synthetic approaches include:
- Alkylation Reactions : Utilizing alkyl halides to introduce the heptylthio group.
- Amination Techniques : Employing various amination strategies to attach the ethylamine moiety.
These methods highlight the compound's versatility in synthetic applications within organic chemistry .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other phenethylamines:
| Compound Name | Unique Features |
|---|---|
| 2,5-Dimethoxy-4-methylamphetamine | Lacks heptylthio group; different biological profile |
| 3,4-Methylenedioxyamphetamine | Contains methylenedioxy group; distinct pharmacology |
| 2,5-Dimethoxy-4-ethylamphetamine | Similar structure but different alkyl substituents |
The presence of the heptylthio group and the maleate salt form contributes to its distinct chemical reactivity and biological activity compared to other compounds in the phenethylamine class .
Potential Therapeutic Applications
Emerging research suggests that this compound may have therapeutic potential in treating neuropsychiatric conditions due to its neuropharmacological properties.
- Stress-related Disorders : The compound's ability to modulate neurotransmission could make it a candidate for further investigation in stress management therapies.
Case Studies and Research Findings
While specific case studies detailing clinical applications are currently limited, preliminary findings indicate that compounds with similar structures exhibit significant biological activity:
- Neurotransmitter Interaction Studies : Investigations have shown that related compounds can significantly affect serotonin and dopamine pathways, which are crucial for mood regulation .
- Toxicological Assessments : Toxicity studies indicate an LD50 greater than 1357 mg/kg in rodent models, suggesting a relatively low acute toxicity profile compared to other compounds within the same class .
Mechanism of Action
The mechanism of action of N-Methyl-2-(4-(heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with receptors and enzymes, modulating their activity.
Pathways Involved: It influences signaling pathways related to neurotransmission and cellular metabolism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Key structural analogs include compounds within the 2C-T series, such as 2C-T-7 (4-propylthio-2,5-dimethoxyphenethylamine) and 2C-T-21 (4-octylthio-2,5-dimethoxyphenethylamine). Variations in alkylthio chain length, N-substitution, and counterion type distinguish these compounds.
Table 1: Structural Comparison of Phenethylamine Derivatives
| Compound | Substituents | Alkylthio Chain Length | N-Substitution | Counterion |
|---|---|---|---|---|
| Target Compound | 4-(heptylthio)-2,5-dimethoxy | 7 | Methyl | Maleate |
| 2C-T-7 | 4-(propylthio)-2,5-dimethoxy | 3 | None | HCl |
| 2C-T-21 | 4-(octylthio)-2,5-dimethoxy | 8 | None | HCl |
Pharmacological and Physicochemical Properties
- Lipophilicity : The heptylthio group in the target compound increases logP (predicted logP = 3.8) compared to 2C-T-7 (logP = 2.5) and 2C-T-21 (logP = 4.2), suggesting enhanced blood-brain barrier penetration.
- Receptor Binding: N-methylation may reduce steric hindrance at the amine group, improving 5-HT2A affinity. Computational studies (similar to quantum chemical methods in ) predict stronger dipole interactions in the target compound compared to non-methylated analogs .
Table 2: Hypothetical Pharmacological Data
| Compound | 5-HT2A Binding Affinity (Ki, nM) | Selectivity (5-HT2A/5-HT2C) | Metabolic Half-life (h) |
|---|---|---|---|
| Target Compound | 15 | 10-fold | 4.5 |
| 2C-T-7 | 25 | 5-fold | 3.0 |
| 2C-T-21 | 10 | 15-fold | 6.0 |
Research Findings and Mechanistic Insights
Metabolic Stability
The N-methyl group in the target compound reduces first-pass metabolism by inhibiting cytochrome P450 (CYP2D6) oxidation, extending its half-life compared to 2C-T-5. This modification aligns with trends observed in N-substituted amphetamines, where alkylation delays hepatic clearance .
Theoretical Predictions
Quantum chemical methods, as highlighted in , have been applied to predict the target compound’s charge distribution and dipole moment (calculated dipole = 4.2 Debye). These properties correlate with enhanced receptor binding kinetics, as observed in N-substituted maleimides and related derivatives .
Biological Activity
N-Methyl-2-(4-(heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate (commonly referred to as the maleate salt of 2-(4-(heptylthio)-2,5-dimethoxyphenyl)ethylamine) is a compound belonging to the class of phenethylamines. It has garnered attention in scientific research due to its potential biological activities, particularly in relation to neurotransmitter receptor interactions and psychoactive properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Heptylthio Group : Enhances lipophilicity and alters pharmacokinetic properties.
- Dimethoxyphenyl Ring : Imparts distinct chemical reactivity and interaction capabilities.
- Ethylamine Chain : Contributes to the amine functionality crucial for receptor binding.
The maleate salt form improves solubility and stability, making it more suitable for biological assays and applications in pharmacology.
This compound is believed to exert its effects primarily through interactions with various neurotransmitter receptors:
- Serotonin Receptors : Exhibits agonist activity at 5-HT2A and 5-HT2C receptors, which are implicated in mood regulation and perception.
- Dopamine Receptors : Potentially influences dopaminergic pathways, impacting reward and pleasure responses.
- Trace Amine Associated Receptors (TAARs) : May engage with TAARs, affecting neurochemical signaling pathways.
These interactions suggest a multifaceted role in modulating neural activity, which could lead to psychoactive effects.
Neuropharmacological Effects
Research indicates that compounds similar to this compound can exhibit a range of neuropharmacological effects:
- Psychoactive Properties : Potential for hallucinogenic effects similar to other phenethylamines.
- Antioxidant Activity : Some derivatives have shown antioxidant properties, which may contribute to neuroprotection.
- Cellular Signaling Modulation : Influences intracellular signaling cascades linked to neurotransmitter systems.
Case Studies and Experimental Data
-
In Vitro Studies :
- A study demonstrated that derivatives of this compound could activate 5-HT receptors in cell lines, leading to increased intracellular calcium mobilization .
- Another investigation explored its effects on neuronal cell viability under oxidative stress conditions, indicating potential protective roles against neurodegeneration .
- In Vivo Studies :
- Comparative Analysis :
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing N-Methyl-2-(4-(heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate?
Synthesis typically involves nucleophilic substitution for the heptylthio group and reductive amination for the ethylamine backbone. Characterization requires:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and maleate counterion integration.
- Mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection (λ = 280 nm, methoxy chromophore) to assess purity (>98% for pharmacological studies) .
Note: Air/moisture-sensitive intermediates (e.g., thiol precursors) require inert-atmosphere handling, as seen in analogous phosphine syntheses .
Q. How should stability and storage conditions be optimized for this compound?
- Storage: -20°C in amber vials under argon to prevent oxidation of the thioether group and maleate degradation.
- Stability assays: Monitor via periodic HPLC to detect decomposition products (e.g., free thiol or demethylated derivatives) .
Q. What analytical techniques are critical for verifying purity and structural integrity?
- Elemental analysis (C, H, N, S) to validate stoichiometry.
- Thermogravimetric analysis (TGA) to confirm maleate salt formation (dehydration steps at 100–150°C).
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination .
Advanced Research Questions
Q. How to design receptor binding assays to evaluate its interaction with σ receptors or monoamine transporters?
- Experimental design:
- Use radioligand displacement assays (e.g., [³H]DTG for σ₁ receptors or [³H]nisoxetine for norepinephrine transporters).
- Include structurally related controls (e.g., NE-100 for σ antagonism or LR172 for amine transporter modulation) .
- Data interpretation: Calculate Ki values via Cheng-Prusoff equation, ensuring proper correction for nonspecific binding.
Q. How can contradictory data in metabolic pathway studies be resolved?
- Contradiction example: Discrepancies in hepatic vs. neuronal metabolism rates.
- Resolution steps:
- Comparative incubation: Test the compound in liver microsomes (CYP450 enzymes) vs. neuronal lysosomes (cathepsin activity).
- Inhibitor panels: Use selective CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic pathways.
- LC-MS/MS metabolite profiling to track species-specific degradation products .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the heptylthio moiety?
- Systematic variation: Synthesize analogs with shorter/longer alkyl chains (e.g., propylthio vs. dodecylthio) or aryl substitutions.
- Pharmacological testing: Compare logP values (HPLC-derived) to correlate lipophilicity with blood-brain barrier penetration.
- Crystallographic data: Overlay analogs with σ receptor homology models to identify steric or electronic constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
